N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide
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Overview
Description
N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound’s unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide typically involves multi-step reactions. One common method includes the reaction of a pyrimidine derivative with appropriate amines under controlled conditions. For instance, the reaction of a pyrimidine derivative with propylamine and formamide under specific temperature and pH conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer drug that inhibits dihydrofolate reductase.
Pemetrexed: Another anticancer drug with a similar mechanism of action but different structural features.
Uniqueness
N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other pyrimidine derivatives. Its ability to undergo diverse chemical reactions also makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
90346-42-2 |
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Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C8H13N5O2/c1-2-3-10-6-5(11-4-14)7(15)13-8(9)12-6/h4H,2-3H2,1H3,(H,11,14)(H4,9,10,12,13,15) |
InChI Key |
LUSZXIKPQFTZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)NC(=N1)N)NC=O |
Origin of Product |
United States |
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